-Quinolinesulfonic acid can be synthesized through various methods, including the sulfonation of quinoline with sulfuric acid or oleum. The resulting product is typically characterized using spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy to confirm its structure and purity.
Research suggests that 8-quinolinesulfonic acid may have potential applications in various scientific fields, including:
While the full potential of 8-quinolinesulfonic acid in scientific research is still being explored, ongoing research is investigating its applications in various areas. Some examples include:
8-Quinolinesulfonic acid is an aromatic sulfonic acid derived from quinoline, characterized by the presence of a sulfonyl group attached to the eighth position of the quinoline ring. Its chemical formula is , and it features a molecular weight of 211.22 g/mol . This compound is notable for its role in various
There is no current research readily available on the specific mechanism of action of 8-Quinolinesulfonic acid in biological systems.
8-Quinolinesulfonic acid exhibits significant biological activity, particularly in the field of coordination chemistry. It has been studied for its ability to form stable chelates with metal ions, such as uranium(VI), which can have implications in environmental chemistry and nuclear waste management . Additionally, its derivatives have shown potential antimicrobial properties, making it a subject of interest for pharmaceutical applications.
The synthesis of 8-quinolinesulfonic acid typically involves:
The applications of 8-quinolinesulfonic acid are diverse:
Research has indicated that 8-quinolinesulfonic acid interacts with various metal ions, forming stable complexes that can influence their solubility and reactivity. Notably, studies on its interaction with uranium(VI) demonstrate its potential utility in environmental remediation efforts related to radioactive waste management .
Furthermore, studies involving its derivatives suggest that modifications can enhance biological activity, opening avenues for new therapeutic agents .
Several compounds share structural similarities with 8-quinolinesulfonic acid. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 8-Hydroxyquinoline | Contains a hydroxyl group | Known for chelating properties; used in dyes |
| Quinoline | Parent compound | Precursor to various derivatives including sulfonates |
| 2-Pyridinesulfonic Acid | Sulfonated pyridine derivative | Used in similar applications but differs in reactivity |
| 5-Sulfosalicylic Acid | Sulfonated salicylic acid | Exhibits different biological activities |
While these compounds share certain characteristics, 8-quinolinesulfonic acid stands out due to its specific position of substitution on the quinoline ring, which influences its reactivity and biological interactions uniquely compared to its analogs.
The primary industrial method for producing 8-quinolinesulfonic acid involves the direct sulfonation of quinoline using fuming sulfuric acid or oleum. This process represents the most economically viable approach for large-scale production and has been refined over decades to achieve optimal yields and product quality [1] [2] [3].
The fundamental reaction proceeds through electrophilic aromatic substitution, where the sulfur trioxide component of oleum attacks the quinoline ring system. The quinoline substrate exhibits regioselectivity favoring substitution at the 8-position due to the electron-withdrawing effect of the nitrogen atom, which deactivates the pyridine ring while leaving the benzene ring more susceptible to electrophilic attack [4] [5] [6].
The industrial process typically employs technical-grade quinoline with purity ranging from 90-96% as the starting material [7]. The quinoline is slowly added to preheated fuming sulfuric acid containing 50-65% sulfur trioxide concentration [1] [8] [7]. Temperature control during the initial mixing phase is critical, with the reaction mixture maintained below 60°C to prevent violent exothermic reactions and minimize side product formation [1].
A typical industrial procedure involves charging 250-300 grams of 65% fuming sulfuric acid into a reaction vessel equipped with efficient agitation and temperature control systems. Quinoline (100-125 grams) is then added dropwise over a period of 2-3 hours while maintaining the temperature below 60°C [1] [9]. Following complete addition, the reaction mixture is gradually heated to 115-120°C and maintained at this temperature for 3 hours to ensure complete sulfonation [1] [3].
The sulfonation reaction can be represented as follows:
C₉H₇N + H₂SO₄·SO₃ → C₉H₆N(SO₃H) + H₂SO₄
Upon completion of the sulfonation phase, the reaction mixture is cooled to room temperature and the sulfonated product is precipitated by slow addition to ice water (400-500 grams) under vigorous stirring [1] [9]. The resulting suspension is cooled to approximately 5°C and filtered to collect the crude 8-quinolinesulfonic acid, which is then washed with cold water to remove residual sulfuric acid [1].
Industrial sulfonation processes require precise control of multiple parameters to achieve consistent product quality and maximize yields. The key optimization parameters include temperature profile, reagent stoichiometry, reaction time, and mixing efficiency [10] [11] [12].
Temperature Management: The sulfonation temperature significantly affects both reaction rate and product selectivity. At temperatures below 120°C, the reaction rate is insufficient for industrial applications, while temperatures exceeding 180°C promote side reactions leading to polysulfonated products and reduced overall efficiency [5]. The optimal temperature range of 115-120°C provides the best compromise between reaction rate and selectivity for 8-quinolinesulfonic acid formation [1] [3].
Reagent Stoichiometry: The molar ratio of sulfur trioxide to quinoline is crucial for achieving high yields while minimizing overreaction. Industrial processes typically employ a slight excess of sulfonating agent, with SO₃:quinoline ratios ranging from 1.02:1 to 1.05:1 [10]. Ratios below 1.0:1 result in incomplete conversion, while ratios exceeding 1.05:1 lead to increased formation of disulfonated byproducts [10].
Reaction Time: The duration of the sulfonation reaction directly impacts both conversion efficiency and energy consumption. Typical industrial processes require 2-4 hours at optimal temperature to achieve complete conversion [1] [3]. Extended reaction times beyond 4 hours do not significantly improve yields but increase energy costs and the risk of product degradation [14].
Mixing Efficiency: Adequate mixing is essential for maintaining uniform temperature distribution and ensuring complete contact between reactants. Industrial reactors are equipped with high-efficiency impellers capable of handling the increasing viscosity of the reaction mixture as sulfonation progresses [10] [15].
Continuous sulfonation processes offer significant advantages over batch operations for large-scale production of 8-quinolinesulfonic acid. These systems enable higher throughput, improved temperature control, and consistent product quality while reducing energy consumption and operational costs [10] [11] [15].
Modern continuous sulfonation systems utilize tubular reactors or continuous stirred-tank reactors (CSTR) with precise control of residence time and temperature profiles. The quinoline feed stream is preheated to the desired reaction temperature before being mixed with the oleum stream in a static mixer or injection nozzle [15]. The combined stream then passes through a temperature-controlled reaction zone where sulfonation occurs.
Air/SO₃ film sulfonation represents an advanced continuous process particularly suitable for high-volume production. This method involves the direct contact of quinoline with a dilute SO₃/air mixture in a falling film reactor, providing excellent heat transfer and precise control of the sulfonation stoichiometry [10]. The process operates continuously 24 hours per day, seven days per week, with production rates measured in tons per hour [10].
The continuous process parameters are optimized through advanced process control systems that monitor and adjust temperature, flow rates, and residence time in real-time. This level of control ensures consistent product quality and minimizes the formation of unwanted byproducts [11] [15].
Laboratory-scale synthesis of 8-quinolinesulfonic acid follows similar principles to industrial processes but with modifications to accommodate smaller quantities and enhanced safety considerations. The laboratory approach provides greater flexibility for research applications and allows for more precise control of reaction conditions [2] [3].
A standard laboratory procedure involves dissolving 10-20 grams of quinoline in 50-100 milliliters of concentrated sulfuric acid in a round-bottom flask equipped with a reflux condenser and magnetic stirring. The mixture is heated gradually to 150-160°C over a period of 1-2 hours while maintaining continuous agitation [3]. The reaction is monitored by thin-layer chromatography or high-performance liquid chromatography to determine completion.
Alternative laboratory methods employ chlorosulfonic acid as the sulfonating agent, which can provide higher yields under milder conditions. In this approach, quinoline is added dropwise to chlorosulfonic acid maintained at 140±5°C, with the reaction mixture held at this temperature for 30 minutes after complete addition [2]. This method requires careful handling due to the evolution of hydrogen chloride gas and the need for appropriate gas absorption systems.
Microwave-assisted sulfonation represents a modern laboratory technique that can significantly reduce reaction times while maintaining high yields. The quinoline and sulfonating agent are combined in a microwave-compatible vessel and subjected to controlled microwave irradiation at 120-140°C for 10-30 minutes [16]. This method provides rapid heating and uniform temperature distribution, leading to improved reaction efficiency.
The purification of 8-quinolinesulfonic acid is essential for achieving the high purity standards required for analytical and pharmaceutical applications. Multiple purification techniques are employed depending on the intended use and required purity level [17] [18] [19].
Recrystallization remains the most common purification method for 8-quinolinesulfonic acid. The crude product is dissolved in hot water or dilute aqueous alkali solution and then cooled slowly to promote crystal formation. The addition of ethanol or methanol can improve crystallization efficiency and crystal quality [19] [20]. Multiple recrystallization cycles may be necessary to achieve purities exceeding 98% [18].
Precipitation Purification involves the controlled addition of the reaction mixture to ice water, which causes immediate precipitation of the product while leaving impurities in solution. This method is particularly effective for removing residual sulfuric acid and inorganic contaminants [1] [9]. The precipitated product is collected by filtration and washed extensively with cold water.
Washing Procedures are critical for removing residual reagents and byproducts. The crude product is washed sequentially with cold water, dilute hydrochloric acid, and finally with cold water again to ensure complete removal of impurities [1] [17]. Each washing step should be followed by thorough filtration to prevent product loss.
Drying Methods must be carefully controlled to prevent decomposition of the product. Vacuum drying at temperatures below 60°C is preferred, as higher temperatures can cause thermal degradation [21] [18]. The drying process should continue until the loss on drying is less than 0.5% as determined by Karl Fischer titration [18].
Quality control of 8-quinolinesulfonic acid requires comprehensive analytical testing to ensure product specifications are met consistently. The analytical methods employed must be validated and capable of detecting impurities at levels relevant to the intended application [18] [22].
High-Performance Liquid Chromatography (HPLC) serves as the primary method for purity determination. The analysis typically employs a reverse-phase column with acetonitrile-water mobile phase containing phosphoric acid as a pH modifier [23] [24] [22]. The method provides excellent separation of 8-quinolinesulfonic acid from positional isomers and other quinoline derivatives. Detection limits of 0.1 μg/ml are readily achieved using UV detection at 254 nm [23].
Mass Spectrometry is employed for structural confirmation and identification of unknown impurities. High-resolution mass spectrometry can provide molecular formulas for impurities and degradation products, enabling their identification and quantification [25] [22]. The technique is particularly valuable for distinguishing between positional isomers that may co-elute in HPLC analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides definitive structural confirmation of the product. Both ¹H and ¹³C NMR spectra are routinely obtained, with the sulfonic acid group typically appearing as a characteristic signal in the ¹H spectrum [25]. The method is essential for confirming the position of sulfonation and identifying any isomeric impurities.
Infrared Spectroscopy offers a rapid method for identity confirmation and functional group analysis. The sulfonic acid group exhibits characteristic absorption bands that can be used to confirm the presence of the desired functionality [18] [26]. The method is particularly useful for routine quality control applications where rapid analysis is required.
Elemental Analysis provides quantitative determination of carbon, hydrogen, nitrogen, and sulfur content, enabling verification of the molecular formula and detection of inorganic impurities [18]. The method is essential for establishing the stoichiometry of the compound and ensuring compliance with pharmaceutical standards.
The comprehensive quality control program ensures that each batch of 8-quinolinesulfonic acid meets or exceeds the established specifications for purity, identity, and performance characteristics. This systematic approach to quality assurance is essential for maintaining product consistency and supporting regulatory compliance in pharmaceutical and analytical applications [18] [22].
Table 1: Physical Properties of 8-Quinolinesulfonic Acid
| Property | Value |
|---|---|
| Molecular Formula | C₉H₇NO₃S |
| Molecular Weight | 209.22 g/mol |
| Melting Point | >300°C |
| Density | 1.62 g/cm³ |
| Solubility (Water) | Soluble in alkaline solutions, slightly soluble in water |
| Appearance | Off-white to pale yellow crystalline powder |
| pKa | -1.83 ± 0.40 |
Table 2: Industrial Sulfonation Process Parameters
| Parameter | Optimal Conditions | Alternative Conditions |
|---|---|---|
| Sulfonation Temperature | 115-120°C | 140-150°C |
| Oleum Concentration | 65% SO₃ in oleum | 50-65% SO₃ |
| Reaction Time | 3 hours | 2-4 hours |
| Quinoline Amount | 100-125 g | Variable |
| Fuming Sulfuric Acid | 250-300 g | Excess amount |
| Dilution Method | Slow addition to ice water | Water precipitation |
| Yield Range | 70-85% | 60-80% |
Table 3: Quality Control Standards for 8-Quinolinesulfonic Acid
| Parameter | Specification | Test Method |
|---|---|---|
| Purity (HPLC) | ≥98.0% | HPLC-UV |
| Loss on Drying | ≤0.5% | Karl Fischer |
| Residue on Ignition | ≤0.1% | Gravimetric |
| Heavy Metals | ≤10 ppm | ICP-MS |
| Appearance | Off-white to pale yellow powder | Visual |
| Identification | Complies with IR/NMR | Spectroscopic |
| pH (1% solution) | Acidic (pH <2) | pH meter |
| Solubility Test | Passes standard tests | Solubility in water/alkali |
Table 4: Purification Methods Comparison
| Method | Solvent/Conditions | Yield Recovery | Purity Achievement |
|---|---|---|---|
| Recrystallization | Water/ethanol mixture | 85-95% | 98-99% |
| Precipitation | Ice water addition | 90-98% | 95-98% |
| Washing | Cold water/ethanol | 95-99% | 97-99% |
| Drying | Vacuum at 60°C | Quantitative | No change |
| Filtration | Vacuum filtration | 98-100% | 99%+ |
Table 5: Continuous vs Batch Sulfonation Process Comparison
| Aspect | Continuous Process | Batch Process |
|---|---|---|
| Production Rate | High (tons/hour) | Moderate |
| Temperature Control | Excellent | Good |
| Product Quality | Consistent | Variable |
| Energy Efficiency | High | Moderate |
| Equipment Complexity | Complex | Simple |
| Scalability | Excellent | Limited |
| Downtime | Minimal | Significant between batches |
Table 6: Analytical Methods for 8-Quinolinesulfonic Acid
| Method | Detection Limit | Application | Mobile Phase/Conditions |
|---|---|---|---|
| HPLC-UV | 0.1 μg/ml | Purity determination | ACN/Water/H₃PO₄ |
| Mass Spectrometry | 0.01 μg/ml | Structural confirmation | ESI-MS positive mode |
| NMR Spectroscopy | 1 mg/ml | Structure elucidation | DMSO-d₆/D₂O |
| IR Spectroscopy | 1 mg sample | Functional group ID | KBr pellet |
| Elemental Analysis | 0.1% accuracy | Composition analysis | Combustion analysis |
| Melting Point | Visual observation | Identity confirmation | >300°C decomposition |
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